molecular formula C13H8Cl2FNO B1634212 N-(3,5-dichlorophenyl)-4-fluorobenzamide

N-(3,5-dichlorophenyl)-4-fluorobenzamide

Cat. No.: B1634212
M. Wt: 284.11 g/mol
InChI Key: LPGUNSHUOBVGCI-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-4-fluorobenzamide (CAS: 316142-26-4, molecular formula: C₁₃H₈Cl₂FNO) is a benzamide derivative characterized by a 3,5-dichlorophenyl group attached to the amide nitrogen and a fluorine atom at the para position of the benzoyl ring. It serves as a versatile intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals . Its structural features—electron-withdrawing chlorine and fluorine substituents—impart distinct electronic and steric properties, influencing reactivity, solubility, and molecular interactions.

Properties

Molecular Formula

C13H8Cl2FNO

Molecular Weight

284.11 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-4-fluorobenzamide

InChI

InChI=1S/C13H8Cl2FNO/c14-9-5-10(15)7-12(6-9)17-13(18)8-1-3-11(16)4-2-8/h1-7H,(H,17,18)

InChI Key

LPGUNSHUOBVGCI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Structural Analogs and Substituent Effects

Compound Name Substituents (Aryl Group) Acyl Group Key Properties/Effects Reference
N-(3,5-Dichlorophenyl)-4-fluorobenzamide 3,5-Cl₂C₆H₃ 4-Fluorobenzamide Enhanced electron-withdrawing effects; influences crystal packing via H-bonding
N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide 3,5-Cl₂C₆H₃ Trichloroacetamide Stronger electron-withdrawing acyl group; alters crystal symmetry (monoclinic vs. orthorhombic)
N-(3,5-Dichlorophenyl)-3-(trifluoromethyl)benzamide 3,5-Cl₂C₆H₃ 3-CF₃-Benzamide Increased lipophilicity; CF₃ group may enhance metabolic stability
N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoro-ethoxy)phenyl]-2,6-difluorobenzamide 3,5-Cl₂-4-OCH₂CF₂CF₂H-C₆H 2,6-Difluorobenzamide Tetrafluoroethoxy group introduces steric bulk; disrupts planar conformation
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) 4-ClC₆H₄ 2,6-Difluorobenzamide Dichloro substitution in target compound enhances pesticidal activity via stronger electron withdrawal

Key Observations :

  • Acyl Group Variations : Replacing the 4-fluorobenzamide with trichloroacetamide () or trifluoromethylbenzamide () alters hydrogen-bonding networks and solubility. Trichloroacetamide derivatives exhibit tighter crystal packing due to stronger dipole interactions .
  • Steric Effects : Bulky substituents like tetrafluoroethoxy () reduce molecular planarity, impacting solid-state interactions and solubility .

Pesticidal Activity :

  • The dichlorophenyl moiety in this compound is structurally analogous to benzamide-based pesticides like diflubenzuron (). The additional chlorine atoms in the meta positions may enhance pesticidal efficacy by increasing lipophilicity and resistance to metabolic degradation .
  • Mechanistic Insight : Electron-withdrawing groups on the aryl ring are critical for inhibiting chitin synthesis in insects, a common mode of action for benzamide pesticides .

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